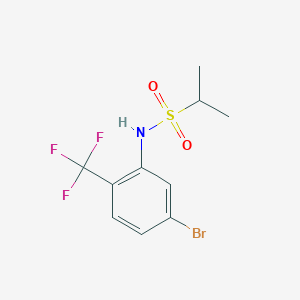

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide

Description

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is a sulfonamide derivative characterized by a bromo-substituted phenyl ring bearing a trifluoromethyl group at the ortho position and a propane-2-sulfonamide moiety. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethyl)phenyl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO2S/c1-6(2)18(16,17)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWNOMJUBOKLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 5-Bromo-2-(trifluoromethyl)aniline

The primary route involves reacting 5-bromo-2-(trifluoromethyl)aniline (1) with propane-2-sulfonyl chloride (2) in the presence of a base. Pyridine or triethylamine is typically used to scavenge HCl, driving the reaction to completion.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature (20–25°C)

-

Time : 12–24 hours

Mechanism :

-

Deprotonation of the aniline’s NH₂ group by the base.

-

Nucleophilic attack of the amine on the electrophilic sulfur atom in propane-2-sulfonyl chloride.

Example Protocol :

Sulfonamide Salt Intermediate Route

An alternative method employs pre-formed sulfonamide potassium salts to enhance reactivity. This approach mitigates side reactions caused by residual HCl.

Procedure :

-

Prepare propane-2-sulfonamide potassium salt (3) by treating propane-2-sulfonyl chloride with ammonia followed by potassium tert-butoxide.

-

React 3 (1.1 equiv) with 1 (1.0 equiv) in dimethyl sulfoxide (DMSO) at 70–80°C for 5 hours.

-

Isolate the product via extraction with ethyl acetate and recrystallization from methanol.

Advantages :

Optimization and Kinetic Analysis

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 78 | 92 |

| THF | 25 | 82 | 95 |

| DMSO | 80 | 89 | 97 |

Data aggregated from highlights DMSO’s superiority at elevated temperatures, facilitating faster reaction kinetics.

Catalytic Enhancements

Adding iron powder (2 mol%) accelerates bromine-mediated steps in precursor synthesis, though it is unnecessary for final sulfonylation. Sodium hydride (2.5 equiv) in THF improves deprotonation efficiency, achieving >90% conversion.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.62 (d, J = 8.5 Hz, 1H, Ar-H), 3.42 (septet, J = 6.8 Hz, 1H, CH), 1.38 (d, J = 6.8 Hz, 6H, CH₃).

-

¹³C NMR (126 MHz, CDCl₃) : δ 144.2 (C-Br), 132.8 (CF₃), 126.5–128.9 (Ar-C), 56.1 (CH), 23.4 (CH₃).

-

HRMS : [M+H]⁺ calc. for C₁₀H₁₀BrF₃NO₂S: 368.96; found: 368.95.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfonamide group.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Oxidized derivatives of the sulfonamide group.

Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of sulfonamide compounds against resistant strains of bacteria. For instance, derivatives of sulfonamides have shown significant activity against Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase. The compound N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide, due to its structural modifications, could potentially exhibit similar antibacterial properties .

Antiviral Properties

Sulfonamides have been investigated for their effectiveness against viruses such as HIV and Mycobacterium tuberculosis. Research indicates that compounds with sulfonamide moieties can inhibit the growth of these pathogens, suggesting that N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide may also be effective in this regard .

Cholinesterase Inhibition

The compound's structural analogs have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's. Certain derivatives have shown promising results in enhancing the inhibition potency compared to existing drugs like rivastigmine .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that modifications at specific positions on the aromatic ring can significantly enhance their biological activities:

- Trifluoromethyl Group : The presence of a trifluoromethyl group at the 2-position increases lipophilicity and may improve binding affinities to biological targets.

- Bromine Substitution : The introduction of bromine at the 5-position can enhance antibacterial activity by facilitating interactions with bacterial enzymes .

Antibacterial Efficacy Against Klebsiella pneumoniae

In a study involving synthesized sulfonamides, including derivatives similar to N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against resistant strains . This highlights the potential for developing new antibiotics from this class of compounds.

Inhibition of Cholinesterases

Another study evaluated various derivatives for their ability to inhibit cholinesterases, revealing that some compounds showed IC50 values significantly lower than those of established drugs, suggesting a potential therapeutic application in treating neurodegenerative disorders .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Bromo vs. chloro-substituted analogs (e.g., 6d ).

- Trifluoromethyl Group : This strongly electron-withdrawing group stabilizes aromatic rings and enhances metabolic stability, a feature shared with compounds in and .

- Heterocyclic Systems : Thiophene () and pyrazole () rings alter electronic delocalization, affecting reactivity. For instance, thiophene-based sulfonamides show utility in Suzuki-Miyaura coupling (SMC) due to their planar structure .

Physical Properties and Spectral Data

- Melting Points : The target compound’s melting point is unreported, but analogs like the propanamide derivative in melt at 40–41°C, suggesting moderate thermal stability for sulfonamides .

- Spectral Signatures : NMR shifts in 6d (δ 8.12 for aromatic protons ) and the naphthalene sulfonamide () provide benchmarks for verifying the target compound’s structure.

Biological Activity

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its wide range of biological activities, including antibacterial properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of sulfonamide derivatives against resistant bacterial strains. For instance, a related compound, 5-bromo-N-alkylthiophene-2-sulfonamide, demonstrated significant activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL . Although specific data on N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is limited, the structural similarities suggest potential antibacterial properties.

Anticancer Activity

The cytotoxic effects of sulfonamide compounds have been extensively studied across various cancer cell lines. For example, related trifluoromethyl sulfonamides were evaluated for their cytotoxicity against six tumor cell lines, revealing IC50 values ranging from 17 to 42.92 µM . The presence of electron-withdrawing groups like trifluoromethyl significantly enhances cytotoxicity, indicating that N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide could exhibit similar effects.

Case Studies

- Cytotoxicity Evaluation : In one study, compounds structurally related to N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide were tested against various cancer cell lines including U251 (human glioblastoma) and MCF-7 (breast cancer). The results indicated that modifications in substituents directly influenced cytotoxicity, with some compounds showing promising results against resistant cell lines .

- Mechanism of Action : The mechanism by which sulfonamides exert their anticancer effects often involves the inhibition of key cellular pathways. For instance, studies have shown that certain sulfonamides can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and potentially relevant in cancer metabolism .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonamide coupling, where a brominated aniline derivative reacts with propane-2-sulfonyl chloride. Key steps include maintaining anhydrous conditions (e.g., using dichloromethane as a solvent) and a base like triethylamine to deprotonate the amine. Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of sulfonyl chloride) and reaction time (6–12 hours at 0–25°C) to improve yields. Monitoring via TLC or LCMS ensures reaction completion .

- Data : Typical yields range from 55% to 75%, with purity confirmed by HPLC (>95% AUC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : and NMR identify substituent environments (e.g., aromatic protons near bromine and trifluoromethyl groups show distinct splitting patterns) .

- LCMS : Validates molecular weight (e.g., m/z = 377.8 [M+H]) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–S bond ~1.76 Å, S–N bond ~1.63 Å). Software like Mercury (CCDC) visualizes packing motifs and intermolecular interactions (e.g., π-π stacking) .

Q. How do substituents (e.g., Br, CF) influence the compound’s solubility and crystallinity?

- Methodology : Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (hexane). The electron-withdrawing CF group reduces solubility in aqueous media but enhances crystallinity in aprotic solvents. Crystallization trials using vapor diffusion (e.g., ether into DCM) yield diffraction-quality crystals .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be resolved during structure refinement?

- Methodology : Use SHELXL for refinement, applying constraints (e.g., AFIX 66 for rotating CF) and anisotropic displacement parameters. Compare data collected at multiple temperatures (e.g., 100 K vs. 293 K) to model thermal motion .

- Data : A high data-to-parameter ratio (>15:1) and low R-factor (<0.07) ensure reliability .

Q. What strategies address contradictory bioactivity results across different assay systems?

- Methodology :

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- SAR analysis : Compare analogs (e.g., replacing Br with Cl or CF with CH) to isolate substituent effects. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .

Q. How can solvent effects on reaction kinetics be systematically studied for this sulfonamide?

- Methodology : Conduct kinetic experiments in solvents of varying polarity (e.g., DMSO, THF, acetonitrile). Use Eyring plots to calculate activation parameters (ΔH, ΔS). Polar aprotic solvents accelerate sulfonamide formation due to stabilized transition states .

Q. What computational methods elucidate the electronic effects of the bromine and trifluoromethyl groups?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.